molecular formula C13H13ClFN B3164701 c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride CAS No. 893649-05-3

c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride

Cat. No.: B3164701
CAS No.: 893649-05-3
M. Wt: 237.7 g/mol
InChI Key: RRXFIOKFYHHQAG-UHFFFAOYSA-N
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Description

c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride is a halogenated biphenylmethylamine derivative.

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXFIOKFYHHQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride typically involves the reaction of 2’-fluorobiphenyl-4-carboxaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted biphenyls and amines .

Scientific Research Applications

C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors, thereby modulating biological pathways. This compound is known to interact with enzymes and proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Halogenated Biphenylmethylamine Derivatives

The following table summarizes key structural and physicochemical properties of c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
c-(2'-Fluorobiphenyl-4-yl)methylamine HCl Not explicitly stated Likely C₁₃H₁₃ClFN ~237.7 (estimated) 2'-F, 4-CH₂NH₂·HCl Fluorine at 2' position
c-(3'-Fluoro-biphenyl-4-yl)methylamine HCl 893649-06-4 C₁₃H₁₃ClFN 237.70 3'-F, 4-CH₂NH₂·HCl Fluorine at 3' position
[4-(4-Chlorophenyl)phenyl]methylamine HCl Not explicitly stated C₁₃H₁₃Cl₂N 262.16 4'-Cl, 4-CH₂NH₂·HCl Chlorine at 4' position
4′-Chloro-biphenyl-2-ylamine hydrochloride 824414-14-4 C₁₂H₁₁Cl₂N 248.13 4'-Cl, 2-NH₂·HCl Amine at 2-position, Cl at 4'
Butenafine hydrochloride Not provided C₂₃H₂₇N·HCl 353.93 Naphthalene, benzyl Antifungal (squalene epoxidase inhibitor)

Key Observations:

  • Substituent Position Effects: Fluorine at the 2' position (target compound) vs.
  • Halogen Type : Chlorine analogs (e.g., [4-(4-Chlorophenyl)phenyl]methylamine HCl) exhibit higher molecular weights and distinct lipophilicity compared to fluorine derivatives, which could impact bioavailability .
  • Functional Group Variations : The 4′-Chloro-biphenyl-2-ylamine hydrochloride features an amine group at the 2-position instead of the 4-position, likely resulting in divergent pharmacological profiles .

Biological Activity

C-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with a fluorine atom at the 2' position and a methylamine group. The presence of fluorine enhances the compound's binding affinity to biological targets, which is essential for its pharmacological effects. The molecular formula is C13H14ClN, and its unique structure allows it to interact with various receptors and enzymes in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through the following pathways:

  • Receptor Binding : The fluorine atom contributes to increased lipophilicity and binding affinity to certain receptors, enhancing the compound's pharmacological profile.
  • Enzyme Modulation : The compound has been shown to influence the activity of various enzymes, altering metabolic pathways that can lead to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticonvulsant Activity : Analogues of this compound have demonstrated significant anticonvulsant properties in animal models. For instance, modifications in the biphenyl structure have been linked to improved efficacy against sodium channels, which are critical in seizure activity .
  • Antifungal Activity : Certain derivatives have shown promising antifungal effects, particularly against Candida species. Studies suggest that these compounds can inhibit yeast cell growth effectively, making them potential candidates for antifungal therapies .
  • Neurotoxicity Assessment : While some analogues exhibit potent biological activity, they also raise concerns regarding neurotoxicity. For example, variations in the biphenyl substituents have resulted in differing levels of neurotoxic effects in animal studies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogues:

Table 1: Summary of Biological Activities

StudyBiological ActivityKey Findings
AnticonvulsantCompound (R)-3 showed 29-fold lower IC50 for Na+ channel slow inactivation compared to (R)-1.
AntifungalDerivatives exhibited high antifungal activity against Candida spp., with MIC values ranging from 0.03–0.06 µg/mL.
NeurotoxicityVariants showed significant differences in neurotoxic effects; (R)-2 was more neurotoxic than (R)-1 while (R)-3 was not neurotoxic.

Q & A

Q. What are the common synthetic routes for preparing c-(2'-fluorobiphenyl-4-yl)methylamine hydrochloride?

The synthesis typically involves nucleophilic substitution between a halogenated biphenyl derivative (e.g., 2'-fluoro-4-bromobiphenyl) and methylamine. Key steps include:

  • Reacting the biphenyl halide with methylamine in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Using a base (e.g., K₂CO₃ or NaOH) to deprotonate the amine and drive the reaction .
  • Isolating the free base and converting it to the hydrochloride salt via HCl treatment. Characterization via ¹H/¹³C NMR and HPLC is critical to confirm purity and structure .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and sensitive to moisture. Recommended practices:

  • Store in airtight containers under inert gas (N₂ or Ar).
  • Maintain temperatures between 2–8°C in a desiccator with silica gel.
  • Avoid exposure to strong oxidizers or acidic/basic conditions .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm biphenyl substitution and amine protonation.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities in the solid state.
  • HPLC with UV/Vis detection to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Use Design of Experiments (DOE) to systematically vary:

  • Solvent polarity (e.g., DMF vs. THF) to influence reaction kinetics.
  • Temperature (room temp vs. reflux) to balance reaction rate and side reactions.
  • Base strength (e.g., NaOH vs. Et₃N) to control deprotonation efficiency. For example, highlights that methylamine salt stoichiometry significantly impacts yield, with 3 equivalents of methylamine hydrochloride yielding 75% product .

Q. What strategies are effective for identifying biological targets of this compound?

  • In vitro receptor binding assays (e.g., radioligand displacement for serotonin/dopamine receptors).
  • Enzyme inhibition studies (e.g., monoamine oxidase or cytochrome P450 isoforms).
  • Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified fluorophenyl or amine groups .
  • Computational docking to predict binding affinities against protein databases (e.g., PDB) .

Q. How can conflicting data on biological activity be resolved?

  • Replicate experiments under standardized conditions (e.g., cell line, assay protocol).
  • Verify compound purity and stability using HPLC and LC-MS to rule out degradation.
  • Assess solubility in assay buffers (e.g., DMSO concentration effects) .
  • Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What experimental design principles apply to chromatographic purification of this compound?

Use factorial design to optimize mobile phase parameters:

  • pH (e.g., 3.0–5.0) to influence ionization and retention time.
  • Methanol concentration (20–40% v/v) for gradient elution.
  • Ion-pair reagents (e.g., methylamine hydrochloride) to reduce tailing . demonstrates that methylamine concentration impacts both cell growth and protein expression in microbial systems, suggesting similar trade-offs in chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride
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c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.